6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features an imidazo-thiadiazole core with a nitrophenyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with 2-mercaptoimidazole, which reacts with 3-nitrobenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazo-thiadiazole core can participate in nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate.
Major Products
Reduction: Reduction of the nitro group yields 6-(3-aminophenyl)imidazo[1,2-d][1,2,4]thiadiazole.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Studied for its anticancer activity, particularly against cell lines such as MCF-7 and A549.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation and survival pathways . Molecular docking studies have shown that it can bind to the active sites of enzymes like EGFR, thereby blocking their activity and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
- 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole
- 6-(4-Chlorophenyl)imidazo[1,2-d][1,2,4]thiadiazole
Uniqueness
6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the position of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and selectivity compared to its analogs .
Properties
CAS No. |
947534-76-1 |
---|---|
Molecular Formula |
C10H6N4O2S |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C10H6N4O2S/c15-14(16)8-3-1-2-7(4-8)9-5-13-6-11-17-10(13)12-9/h1-6H |
InChI Key |
KSARWFSCMMZSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=NSC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.